2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Overview
Description
This compound is a derivative of the fluorene molecule . It is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon composed of two benzene rings fused with a central cyclopentene ring .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . It involves a C-H activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fluorene core with a methoxycarbonylamino group attached to it . The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19 (20 (23)24)22 (2)21 (25)26-13-18-16-11-6-4-9-14 (16)15-10-5-7-12-17 (15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3, (H,23,24)/t19-/m1/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 353.41 . It is a solid at room temperature . The compound’s InChI key is NUABWLRFIOIRJG-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Thiazole Derivatives : The compound has been used in the synthesis of thiazole derivatives, such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its utility in the creation of complex organic molecules (Le & Goodnow, 2004).
Hydroxy-group Protection : It serves as a protective group for hydroxy-groups in chemical synthesis. This application is particularly important in contexts where other base-labile protecting groups are also present (Gioeli & Chattopadhyaya, 1982).
Linkers in Solid Phase Synthesis : The compound has been used to develop new linkers for solid phase synthesis, offering higher acid stability compared to standard options. This application is vital in the immobilization and modification of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).
Synthesis of Dipeptidyl Ureas : It is employed in the synthesis of dipeptidyl ureas, showcasing its versatility in peptide and protein chemistry (Babu & Kantharaju, 2005).
Enantiomerically Pure Diaminobutyric Acids : The compound has been utilized in preparing enantiomerically pure diaminobutyric acids, highlighting its importance in stereoselective synthesis (Schmidt et al., 1992).
Material Science and Engineering
Electro-optical Materials : Its derivatives are investigated for their potential in creating electro-optical materials due to their spectral properties. This application is crucial for the development of advanced materials in electronics and photonics (Lukes et al., 2005).
Luminescent Material Synthesis : The fluorene derivatives, including those involving this compound, are recognized as valuable luminescent materials, suggesting applications in OLED technologies and other light-emitting devices (Xue-feng, 2013).
Blue Emissive Compounds : Its reaction with isatin imines leads to blue emissive derivatives, underscoring its significance in the synthesis of compounds with specific photophysical properties (Athira, Meerakrishna, & Shanmugam, 2020).
Safety And Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860520 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
CAS RN |
126727-03-5, 35661-60-0 | |
Record name | N-9-Fluorenylmethoxycarbonyl-DL-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126727-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC334290 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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